molecular formula C18H22O2 B4697471 1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)

1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)

Cat. No. B4697471
M. Wt: 270.4 g/mol
InChI Key: UNWQQDVKWZXBEG-UHFFFAOYSA-N
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Description

1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene), commonly known as EDOBDM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EDOBDM is a white solid that is soluble in organic solvents and has a molecular formula of C22H26O2.

Mechanism of Action

The mechanism of action of EDOBDM is not fully understood, but it is believed to act as a cross-linking agent, forming covalent bonds between polymer chains. This cross-linking leads to improved mechanical properties and thermal stability.
Biochemical and Physiological Effects:
EDOBDM has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, more research is needed to fully understand the potential health effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDOBDM is its excellent thermal stability and mechanical properties, which make it a promising candidate for use in high-performance materials. However, one of the limitations of EDOBDM is its relatively high cost compared to other cross-linking agents.

Future Directions

There are many potential future directions for research on EDOBDM. One area of interest is in the development of new materials, such as high-performance polymers and resins, using EDOBDM as a cross-linking agent. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas, such as drug delivery and biomedical engineering.
Conclusion:
In conclusion, EDOBDM is a promising compound with potential applications in various scientific fields, including materials science, drug delivery, and biomedical engineering. Its excellent thermal stability and mechanical properties make it a promising candidate for use in high-performance materials, and further research is needed to fully understand its potential applications and effects.

Scientific Research Applications

EDOBDM has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new materials, such as polymers and resins. EDOBDM has been shown to have excellent thermal stability and mechanical properties, making it a promising candidate for use in high-performance materials.

properties

IUPAC Name

4-[2-(3,4-dimethylphenoxy)ethoxy]-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-13-5-7-17(11-15(13)3)19-9-10-20-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQQDVKWZXBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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